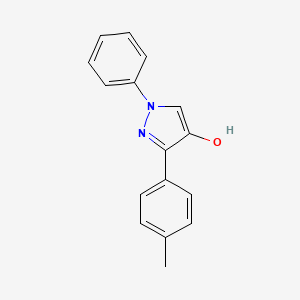

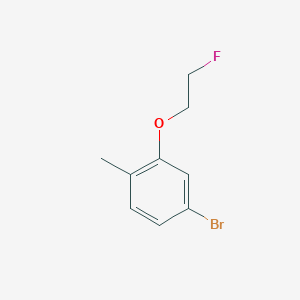

![molecular formula C8H7BrN2O3 B1447289 8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one CAS No. 1590410-08-4](/img/structure/B1447289.png)

8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

Übersicht

Beschreibung

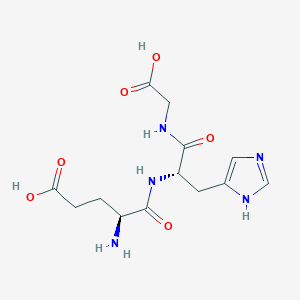

8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a chemical compound used in diverse scientific research for its potential applications in drug discovery, medicinal chemistry, and biological studies . Its unique structure offers promising avenues for further investigation and development.

Molecular Structure Analysis

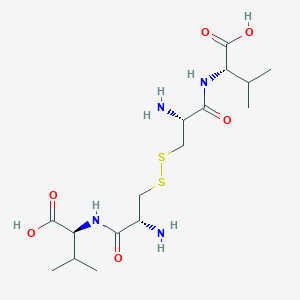

The molecular structure of 8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is represented by the linear formula C8H7BrN2O3 . The InChI code for this compound is 1S/C8H7BrN2O3/c1-13-8-6-7(4(9)2-10-8)14-3-5(12)11-6/h2H,3H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one include a molecular weight of 259.06 . It is a white to yellow solid at room temperature . The density of a similar compound, 8-bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, is 1.684±0.06 g/cm3 at 20 °C and 760 Torr .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been studied for its potential as an anticancer agent . Derivatives of the pyrido[4,3-b][1,4]oxazin-3(4H)-one scaffold have shown high anti-tumor activity. Specifically, modifications with alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores in some antitumor drugs, have been synthesized and evaluated . These derivatives exhibited moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, with IC50 values ranging from 0 to 100 μM .

Molecular Docking and Dynamics

The compound’s derivatives have been used in molecular docking studies to understand their binding orientations in the active sites of target proteins, such as c-Met . Molecular dynamics simulations have also been performed to evaluate the binding stabilities between the synthesized compounds and their receptors, which is crucial for the development of effective drugs .

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is associated with the progression of several cancers. Targeting FGFRs is an attractive strategy for cancer therapy. Derivatives of the compound have shown potent activities against FGFR1, 2, and 3, making them promising candidates for the development of new cancer therapeutics .

Synthesis of Key Intermediates

The compound serves as a key intermediate in the synthesis of various pharmacologically active derivatives. For instance, the synthesis of tert-butyl-8-bromo-2, 3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole carboxylate, a precursor to many active molecules, has been achieved using this compound as a starting material .

Pharmacophore Development

The structure of 8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one can be used to develop pharmacophores for drug design. Pharmacophores are sets of structural features in a molecule that are recognized by a biological macromolecule and are responsible for its biological activity .

Antiproliferative Activity

Compounds bearing the pyrido[4,3-b][1,4]oxazin-3(4H)-one scaffold, especially those with sulfonyl substitutions, have shown significant antiproliferative activity. This activity is crucial for the development of drugs that can inhibit the proliferation of cancer cells .

Safety And Hazards

The safety information for 8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one includes hazard statements H302, H315, and H319 . The precautionary statements include P261, P302+P352, and P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

Eigenschaften

IUPAC Name |

8-bromo-5-methoxy-4H-pyrido[4,3-b][1,4]oxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-13-8-6-7(4(9)2-10-8)14-3-5(12)11-6/h2H,3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHPXQDPVPGPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C2=C1NC(=O)CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.